

Application Notes: NSC305787, a Potent Ezrin Inhibitor

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Compound of Interest

Compound Name: NSC305787

Cat. No.: B2485592

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Introduction

NSC305787 is a potent and specific small-molecule inhibitor of Ezrin, a key protein linking the actin cytoskeleton to the plasma membrane.^{[1][2]} Ezrin is a member of the Ezrin/Radixin/Moesin (ERM) protein family and plays a crucial role in various cellular processes, including cell adhesion, migration, and signal transduction.^[3] High expression of Ezrin is strongly associated with tumor progression and metastasis in various cancers, particularly osteosarcoma, making it a compelling target for anti-cancer drug development.^{[1][4]} **NSC305787** directly binds to Ezrin, inhibiting its function and thereby demonstrating significant anti-metastatic and anti-invasive properties in preclinical models.^{[1][5][6]}

Mechanism of Action

Ezrin's function is regulated by a conformational change, transitioning from an inactive, closed state in the cytoplasm to an active, open state at the cell membrane. This activation is critically dependent on the phosphorylation of a specific threonine residue (T567) in its C-terminal domain, often mediated by kinases such as Protein Kinase C (PKC).^{[1][3]}

NSC305787 exerts its inhibitory effects through a multi-faceted mechanism:

- **Direct Binding:** It directly interacts with Ezrin with a low micromolar affinity.^{[1][7][8]}
- **Inhibition of Phosphorylation:** **NSC305787** inhibits the PKC α -induced phosphorylation of Ezrin at the T567 site, which is essential for its activation.^{[1][7][8]}

- **Disruption of Interactions:** By keeping Ezrin in its inactive conformation, **NSC305787** prevents its interaction with binding partners, including the actin cytoskeleton and transmembrane proteins.[\[1\]](#)[\[5\]](#) This disruption blocks the formation of essential cellular structures for migration and invasion.[\[3\]](#)

The inhibition of Ezrin function by **NSC305787** leads to the attenuation of downstream signaling pathways that promote cancer progression, including the Rho-GTPase and EGFR (ERK/STAT3) signaling pathways.[\[3\]](#)[\[5\]](#)[\[9\]](#)

Applications in Research

NSC305787 is a valuable tool for researchers studying cancer metastasis and cell motility. Its primary applications include:

- **Inhibition of Cancer Cell Invasion and Metastasis:** It has been shown to inhibit the motility and invasion of osteosarcoma cells in vitro and suppress lung metastasis in animal models.[\[1\]](#)[\[8\]](#)[\[10\]](#)
- **Studying Ezrin-Mediated Signaling:** As a specific inhibitor, it allows for the elucidation of the roles of Ezrin in various signaling cascades.[\[2\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **Overcoming Drug Resistance:** Research suggests that targeting Ezrin may help overcome resistance to other cancer therapies, such as EGFR inhibitors in non-small cell lung cancer.[\[9\]](#)

Quantitative Data Summary

The following table summarizes the key chemical and biological properties of **NSC305787**.

Property	Value	Notes and References
Molecular Weight	445.42 g/mol	(As free base)[1][7][8][13]
CAS Number	785718-37-8	(As free base)[7][8][10][13]
Solubility in DMSO	4 - 8 mg/mL	Sonication and gentle warming may be required to fully dissolve the compound.[7][14]
Binding Affinity (Kd)	5.85 μ M	For direct binding to Ezrin.[7][8][10]
IC50 Values		
Ezrin Phosphorylation	8.3 μ M	Inhibition of PKC α -induced phosphorylation.[7][8][10][15]
Moesin Phosphorylation	9.4 μ M	Inhibition of PKC α -induced phosphorylation.[1][7][8][10][15]
Radixin Phosphorylation	55 μ M	Inhibition of PKC α -induced phosphorylation.[1][7][8][10][15]
In Vitro Working Conc.	1 - 10 μ M	Effective concentration for inhibiting invasion in osteosarcoma cell lines.[1][8][10][15]
Stock Solution Storage	-20°C for up to 1 month-80°C for up to 6-12 months	Aliquot to avoid repeated freeze-thaw cycles.[7][10][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **NSC305787** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **NSC305787** (free base, MW: 445.42 g/mol) in dimethyl sulfoxide (DMSO).

Materials:

- **NSC305787** powder (CAS 785718-37-8)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free 1.5 mL microcentrifuge tubes
- Calibrated pipettes and sterile filter tips
- Analytical balance

Equipment:

- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
- Chemical fume hood
- Vortex mixer
- Water bath sonicator (optional, recommended)

Procedure:

- Preparation: Bring the **NSC305787** powder and DMSO to room temperature before opening to prevent moisture condensation. Perform all steps in a chemical fume hood.
- Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 1 mg of **NSC305787** powder into the tube.
 - Calculation: To prepare a 10 mM stock solution from 1 mg of **NSC305787** (MW = 445.42 g/mol):
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 445.42 \text{ g/mol}) = 0.0002245 \text{ L}$
 - $\text{Volume (}\mu\text{L)} = 224.5 \mu\text{L}$

- **Dissolution:** Add 224.5 µL of anhydrous DMSO to the microcentrifuge tube containing the **NSC305787** powder.
- **Mixing:** Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
- **Aid Dissolution (if necessary):** If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.^{[7][8]} Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
- **Labeling and Storage:** Clearly label each aliquot with the compound name (**NSC305787**), concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).^{[7][10][15]}

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare a working solution for treating cells in vitro.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

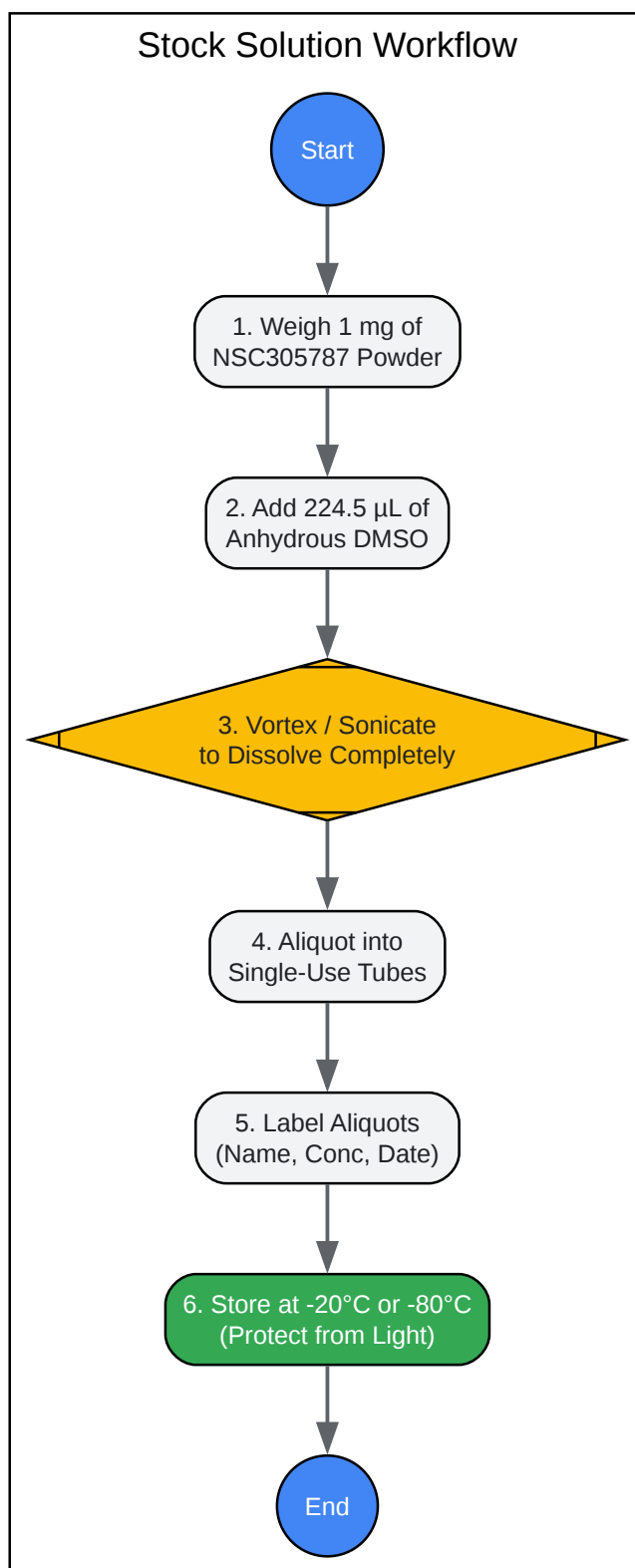
Procedure:

- **Thaw Stock Solution:** Remove one aliquot of the 10 mM **NSC305787** stock solution from the freezer and thaw it completely at room temperature.

- Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 by adding 5 μ L of the stock solution to 45 μ L of sterile DMSO or cell culture medium.
- Prepare Final Working Solution: Dilute the stock or intermediate solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.
 - Example for a 10 μ M final concentration in 1 mL of medium:
 - Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
 - This results in a final DMSO concentration of 0.1%.
- Mix and Apply: Gently mix the working solution by pipetting or inverting the tube before adding it to your cell cultures.

Visualizations

Caption: Mechanism of action for **NSC305787** as an Ezrin inhibitor.



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Caption: Workflow for preparing **NSC305787** stock solution in DMSO.

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